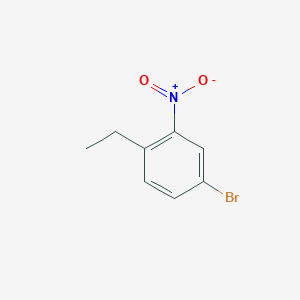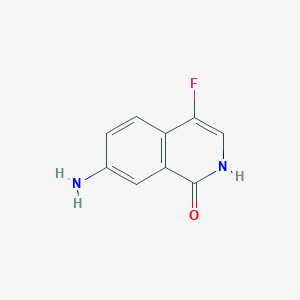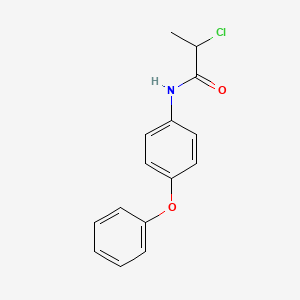
2-chloro-N-(4-phenoxyphenyl)propanamide
Übersicht
Beschreibung
2-chloro-N-(4-phenoxyphenyl)propanamide is a chemical compound with the molecular formula C15H14ClNO2 . It has a molecular weight of 275.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(4-phenoxyphenyl)propanamide consists of a propanamide backbone with a chlorine atom attached to the second carbon atom and a 4-phenoxyphenyl group attached to the nitrogen atom . The exact mass of the molecule is 275.07100 .Physical And Chemical Properties Analysis
2-chloro-N-(4-phenoxyphenyl)propanamide has a molecular weight of 275.73 and an exact mass of 275.07100 . Its molecular formula is C15H14ClNO2 . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Bioactive Constituents and Antifungal Activity
A study identified a compound structurally related to 2-chloro-N-(4-phenoxyphenyl)propanamide in Jolyna laminarioides, showing chymotrypsin inhibitory activity and effectiveness against Escherichia coli and Shigella boydii. Another constituent, fucosterol, exhibited antifungal activity against various fungi (Atta-ur-rahman et al., 1997).
Pharmacokinetics and Metabolism in Preclinical Studies
A propanamide derivative, studied for its potential as a selective androgen receptor modulator, demonstrated in rats a low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours. This study helps understand the pharmacokinetic characteristics of propanamides in preclinical models (Di Wu et al., 2006).
Solubility Studies for Pharmaceutical Applications
Research on 2-chloro-N-(4-methylphenyl)propanamide (structurally similar to 2-chloro-N-(4-phenoxyphenyl)propanamide) involved determining its solubility in various solvent mixtures using the polythermal method. This information is crucial for pharmaceutical formulation and processing (Gladys Kate Pascual et al., 2017).
Antimalarial Properties
A study described the optimization of an aminoacetamide scaffold leading to a compound with low-nanomolar activity against malaria, suggesting potential use in malaria treatment (Neil R. Norcross et al., 2019).
Immunomodulatory Effects
Investigations into N-aryl-3-(indol-3-yl)propanamides highlighted a specific compound's significant inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity, indicating potential immunomodulatory effects (F. Giraud et al., 2010).
Quantum Chemical Studies in Cancer Treatment
Quantum chemical analyses of a propanamide derivative used in prostate cancer treatment were conducted to understand its molecular properties, offering insights into its mechanism of action and potential improvements (I. Otuokere & F. J. Amaku, 2015).
Antimicrobial and Anticancer Activities
Research into thiazole derivatives of propanamides revealed promising antimicrobial and cytotoxic activities against various pathogens and cancer cell lines, suggesting a broad spectrum of potential therapeutic applications (Sam Dawbaa et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
The primary targets of 2-chloro-N-(4-phenoxyphenyl)propanamide are currently unknown
Mode of Action
Based on its structural similarity to other propanamides, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Propanamides in general are known to participate in a variety of biological processes, including signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
Based on its structural characteristics, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to other propanamides, it may have a variety of biological effects, including modulation of enzyme activity, alteration of cell signaling pathways, and regulation of gene expression .
Action Environment
The action, efficacy, and stability of 2-chloro-N-(4-phenoxyphenyl)propanamide may be influenced by a variety of environmental factors, including temperature, pH, and the presence of other molecules . For example, its solubility and stability may decrease at low pH, while its absorption and distribution may be affected by the presence of food or other drugs .
Eigenschaften
IUPAC Name |
2-chloro-N-(4-phenoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11(16)15(18)17-12-7-9-14(10-8-12)19-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYZSMKURUVCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399962 | |
| Record name | 2-chloro-N-(4-phenoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-phenoxyphenyl)propanamide | |
CAS RN |
115608-99-6 | |
| Record name | 2-chloro-N-(4-phenoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



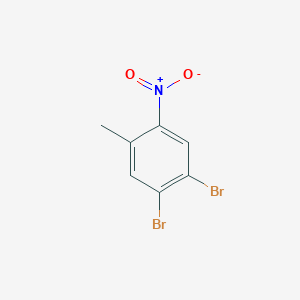
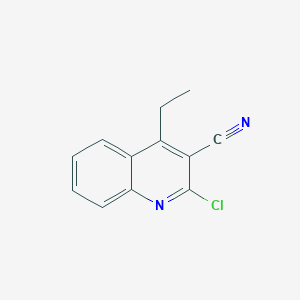

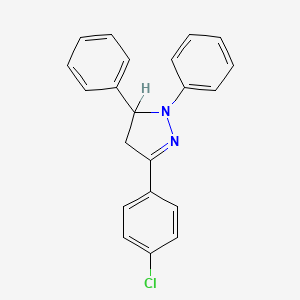

![[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3032067.png)


![Benzaldehyde, 2-[(5-bromopentyl)oxy]-](/img/structure/B3032071.png)
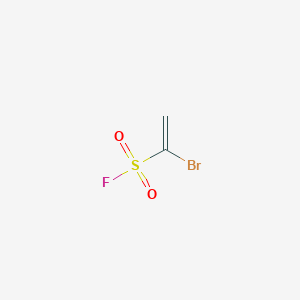
![6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3032076.png)
